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molecular formula C9H12N2O3 B8036826 4-Dimethylaminomethyl-2-nitro-phenol

4-Dimethylaminomethyl-2-nitro-phenol

Cat. No. B8036826
M. Wt: 196.20 g/mol
InChI Key: ZTKHMNWUBNPPGQ-UHFFFAOYSA-N
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Patent
US05112739

Procedure details

A mixture of o-nitrophenol (1.0g, 7.19 mmoles), 37% aqueous formalin solution (0.81 ml, 10.78 mmoles) and 25% aqueous dimethylamine solution (1.9 ml, 10.78 mmoles) in 25 ml absolute ethanol was refluxed overnight and the volatile components then removed on a rotary evaporator. The resulting residue was chromatographed on silica gel (silica Woelm® 32-63 μ from Universal Scientific Inc.) using 5% methanol in methylene chloride as the eluent. The first major yellow band to elute contained 0.3g (23% yield) of 4-dimethylaminomethyl-2-nitrophenol. The next yellow band to elute contained 0.3g (23% yield) of the isomeric product, 2-dimethylaminomethyl-5-nitrophenol. The bismannich product remained on the column. The same results were obtained by using N,N,N',N'-tetramethyldiaminomethane instead of the dimethylamine and formalin.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.81 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([O-:3])=[O:2].[CH2:11]=O.[CH3:13][NH:14][CH3:15]>C(O)C>[CH3:13][N:14]([CH2:11][C:8]1[CH:7]=[CH:6][C:5]([OH:10])=[C:4]([N+:1]([O-:3])=[O:2])[CH:9]=1)[CH3:15]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Name
Quantity
0.81 mL
Type
reactant
Smiles
C=O
Name
Quantity
1.9 mL
Type
reactant
Smiles
CNC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the volatile components then removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed on silica gel (silica Woelm® 32-63 μ from Universal Scientific Inc.)
WASH
Type
WASH
Details
The first major yellow band to elute

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1=CC(=C(C=C1)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 21.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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